molecular formula C19H16F3N3O3S2 B2913121 3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-57-4

3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2913121
CAS No.: 392301-57-4
M. Wt: 455.47
InChI Key: ICTXVEUARLWGPQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a (4-trifluoromethylbenzyl)thio group at position 5 and a 3,5-dimethoxybenzamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy groups on the benzamide may influence electronic properties and binding interactions.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S2/c1-27-14-7-12(8-15(9-14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-5-13(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXVEUARLWGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel compound with a complex structure featuring a benzamide core and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The unique combination of functional groups in its structure may enhance its biological efficacy compared to other similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C_{19}H_{18}F_{3}N_{3}O_{2}S
  • Molecular Weight : 455.47 g/mol
  • Key Functional Groups :
    • Two methoxy groups
    • A trifluoromethyl group
    • A thioether moiety linked to a thiadiazole ring

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may induce apoptotic cell death in various cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its binding affinity to specific enzymes, which is crucial for understanding its therapeutic potential.

The mechanism of action of this compound involves interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group and the thiadiazole ring enhances its binding affinity and specificity to these targets.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
    • Results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil.
Cell LineIC50 (µg/mL)Mechanism
MCF-70.28Apoptosis induction
HepG210.10Cell cycle arrest at G2/M phase
  • Molecular Docking Studies :
    • Molecular docking simulations revealed strong binding interactions with dihydrofolate reductase (DHFR), suggesting potential as an inhibitor.
    • Binding free energy calculations indicated a favorable interaction profile.

In Vivo Studies

Recent studies have demonstrated the compound's ability to target tumor cells in animal models. For example, a radioactive tracing study showed effective localization in sarcoma cells, highlighting its potential for targeted cancer therapy .

Case Studies

  • Study on Thiadiazole Derivatives :
    • A series of thiadiazole derivatives were synthesized and tested for anticancer activity.
    • Derivative 19 exhibited high selectivity and induced necrosis in treated cells, providing insights into structure-activity relationships relevant to the development of new anticancer agents .
  • Comparative Analysis with Similar Compounds :
    • Similar compounds were evaluated for their biological activities.
    • Notable differences in potency were observed based on structural variations, emphasizing the importance of specific functional groups like methoxy and trifluoromethyl substituents in enhancing biological activity .

Scientific Research Applications

Potential Applications

3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields:

  • Drug Discovery The compound can be utilized in drug discovery to identify and develop new therapeutic agents.
  • Agrochemical Research It can be used in agrochemical research to create new pesticides and herbicides.
  • Material Science The compound can be employed in material science to develop new materials with unique properties.

Interaction studies are performed to assess the therapeutic potential and mechanism of action of this compound. These studies often involve techniques like molecular docking and enzyme inhibition assays to understand how the compound interacts with specific receptors or enzymes involved in disease pathways.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound. These include:

  • 2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, which has a similar benzamide core and thiadiazole ring but a different substitution pattern on the methoxy groups.
  • 2-(4-Morpholinyl)-N-(5-(trifluoromethyl)phenyl)-1,3,4-thiadiazole, which contains morpholine instead of benzamide and has potentially different pharmacological properties.
  • N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyloamino)acetamide, which features an acetamide group and is focused on anti-cancer activity against specific cell lines.

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole ring is a heterocyclic scaffold with electron-deficient characteristics, enabling nucleophilic substitution and cycloaddition reactions.

Reaction TypeConditions/AgentsProducts/OutcomesReferences
Nucleophilic Substitution Alkylation with alkyl halidesFormation of S-alkylated derivatives
Hydrolysis Acidic (HCl) or basic (NaOH) conditionsCleavage of the thiadiazole ring to thiols
Oxidation H₂O₂ or m-CPBAConversion of thioether to sulfone groups

Key Findings :

  • Microwave-assisted synthesis enhances reaction efficiency for thiadiazole derivatives, reducing reaction times by 40–60% .
  • DFT studies indicate the thiadiazole ring’s electron-withdrawing nature stabilizes transition states during substitutions .

Methoxy Groups (-OCH₃)

The methoxy substituents at positions 3 and 5 on the benzamide ring participate in demethylation and O-alkylation :

ReactionAgents/CatalystsOutcomesReferences
Demethylation BBr₃ in CH₂Cl₂ at -78°CFormation of phenolic hydroxyl groups
O-Alkylation Alkyl halides, K₂CO₃, DMFIntroduction of longer alkoxy chains

Computational Insight :

  • The methoxy groups increase electron density on the benzene ring, favoring electrophilic aromatic substitution (EAS) at the para position .

Trifluoromethylbenzyl Thioether (-S-CH₂-C₆H₄-CF₃)

This group undergoes oxidation and nucleophilic displacement :

ReactionConditionsProductsReferences
Oxidation to Sulfone m-CPBA in CHCl₃, 0°C → RTFormation of sulfone derivatives
Displacement by Amines Piperidine, DMF, 80°CSubstitution with amine groups

Experimental Data :

  • Sulfone derivatives exhibit enhanced binding affinity to tubulin (IC₅₀ = 1.16 µM) compared to thioether precursors .

Benzamide Moiety (-NH-C(O)-C₆H₃(OCH₃)₂)

The benzamide group is susceptible to hydrolysis and hydrogen bonding :

ReactionConditionsOutcomesReferences
Acidic Hydrolysis 6M HCl, refluxCleavage to benzoic acid and amine
Enzymatic Hydrolysis Trypsin, pH 7.4Selective cleavage in biological systems

Stability Analysis :

  • The compound remains stable under physiological conditions (pH 7.4, 37°C) for >24 hours, making it suitable for in vivo studies .

Interaction with Biological Targets

The compound’s reactivity extends to non-covalent interactions with biomolecules:

Target ProteinInteraction TypeBinding Affinity (Kd)References
Tubulin Hydrogen bonding, π-π stacking0.28 µM (IC₅₀)
Urease Enzyme Coordination with Ni²⁺ ions4.27 µg/mL (IC₅₀)

Molecular Docking Insights :

  • The trifluoromethyl group enhances hydrophobic interactions with tubulin’s colchicine-binding site .
  • Methoxy groups form hydrogen bonds with Asp26 and Lys352 residues .

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceBiological Impact
Replacement of -CF₃ with -ClReduced lipophilicityLower IC₅₀ against PC3 cells (Δ = 35%)
Demethylation of -OCH₃Increased solubility in waterEnhanced anti-inflammatory activity

Key Trend :

  • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability but reduce solubility .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

PathwayMajor DegradantsMechanism
Oxidative Degradation Sulfone derivativeAir oxidation of thioether
Hydrolytic Degradation 3,5-Dimethoxybenzoic acidCleavage of benzamide bond

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional features of the target compound with related 1,3,4-thiadiazole derivatives:

Compound Name / ID Thiadiazole Substituent (Position 5) Benzamide/Other Substituents (Position 2) Biological Activity (ED₅₀ or IC₅₀) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound (4-Trifluoromethylbenzyl)thio 3,5-Dimethoxybenzamide Not reported Not available N/A CF₃, OCH₃
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (2,4-Dichlorobenzyl)thio 4-Fluorophenylurea ED₅₀ = 2.70 (sleep test), 0.65 μM (MES test) Not reported Not reported Cl, F
1-{5-[(3-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (3-Methoxybenzyl)thio Phenylurea ED₅₀ = 2.72 (sleep test), 1.14 μM (MES test) Not reported Not reported OCH₃
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Methylsulfanylbenzylidene 3,5-Dimethylphenyl Insecticidal/fungicidal activity (qualitative) 408 K (135°C) Not reported CH₃, SCH₃
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridinyl Benzamide Not reported 290 80 Acetyl, CH₃

Key Observations:

  • Substituent Impact on Activity : The dichlorobenzyl and methoxybenzyl thio derivatives in exhibit potent anticonvulsant activity, suggesting that electron-withdrawing groups (Cl) or moderate electron-donating groups (OCH₃) at the benzyl position enhance efficacy. The target compound’s trifluoromethyl group, a stronger electron-withdrawing substituent, may further improve binding affinity or metabolic stability.
  • Benzamide vs. Urea Moieties : While the target compound uses a benzamide linker, urea-based analogs in show higher potency in seizure models. This suggests that hydrogen-bonding capabilities (via urea NH groups) may be critical for anticonvulsant activity.
  • Planarity and Solubility: The crystal structure of the dimethylphenyl thiadiazole derivative in highlights planarity due to intramolecular hydrogen bonding.

Spectroscopic and Physicochemical Properties

  • IR/NMR Trends: The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) and CF₃ group (1100–1200 cm⁻¹) would resemble those in and . Methoxy protons (δ 3.7–3.9 ppm in ¹H-NMR) and CF₃ (δ ~120–125 ppm in ¹³C-NMR) are diagnostic markers.
  • Thermal Stability : High melting points in (200–290°C) and (135°C) suggest that the target compound’s trifluoromethyl and dimethoxy groups may lower melting points slightly due to reduced crystallinity.

Q & A

Q. Q1. What are the established synthetic methodologies for preparing 3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions, as seen in analogous thiadiazole syntheses .
  • Substitution Reactions : Introduction of the 4-(trifluoromethyl)benzylthio group via nucleophilic substitution. For example, reacting 5-mercapto-1,3,4-thiadiazole intermediates with 4-(trifluoromethyl)benzyl bromide in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Amide Coupling : Final benzamide formation using coupling agents like EDC/HOBt or DCC with 3,5-dimethoxybenzoic acid .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Q2. How can researchers characterize this compound’s purity and structural identity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8 ppm for OCH₃), trifluoromethyl signals (δ ~120-125 ppm in ¹³C), and thiadiazole/thioether linkages .
  • Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks and isotopic patterns consistent with C, H, N, S, and F content .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intramolecular interactions (e.g., C–H···N hydrogen bonds in thiadiazole derivatives) .

Advanced Research Questions

Q. Q3. How can researchers optimize synthetic yields for the thiadiazole intermediate?

Methodological Answer: Yield optimization hinges on:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature Control : Reflux conditions (e.g., toluene at 110°C) for efficient cyclization, as demonstrated in analogous thiadiazole syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while ethanol/water mixtures aid in precipitation and purification .
    Troubleshooting : Low yields may arise from competing side reactions (e.g., oxidation of thiol groups). Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) to mitigate this .

Q. Q4. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer: Address discrepancies by:

  • Structural Validation : Confirm compound identity and purity (see Q2), as impurities often skew bioassay results .
  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme assays) and replicate experiments across multiple cell lines .
  • SAR Studies : Systematically modify substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate contributions to activity. For example, the trifluoromethyl group may enhance lipid solubility and target binding .
    Case Study : Inconsistent antifungal activity across studies may stem from variations in fungal strain susceptibility or compound stability in assay media .

Q. Q5. How can researchers analyze the compound’s stability under physiological conditions?

Methodological Answer: Employ:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. The trifluoromethyl group may reduce metabolic clearance compared to non-fluorinated analogs .
  • Light/Thermal Stability : Expose the compound to UV light (254 nm) or elevated temperatures (40–60°C) and track decomposition by NMR or mass spectrometry .

Q. Q6. What computational methods support the rational design of derivatives with enhanced activity?

Methodological Answer: Leverage:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The thiadiazole ring’s electron-deficient nature may favor π-π stacking with aromatic residues .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for methoxy groups) with bioactivity data to predict optimal modifications .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. The trifluoromethyl group’s electron-withdrawing effects can be quantified .

Q. Q7. How can researchers address challenges in isolating stereoisomers or tautomeric forms?

Methodological Answer:

  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomer resolution .
  • Tautomer Control : Stabilize specific tautomers via pH adjustment (e.g., acidic conditions favor thione forms) or solvent choice (e.g., DMSO stabilizes thiol-thione equilibria) .
  • Crystallography : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrins) to lock specific tautomeric forms for structural analysis .

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